Increased Calculated Lipophilicity (XLogP3) Driven by 2,6-Dimethyl Substitution
The target compound exhibits a computed XLogP3 of 1.0, compared to 0.44 for the unsubstituted analog 2-(morpholin-4-yl)cyclopentan-1-ol (CID 11154527) [REFS-1, REFS-2]. This increase of +0.56 log units is attributable to the two methyl groups on the morpholine ring and suggests enhanced passive membrane permeability [3].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | 2-(Morpholin-4-yl)cyclopentan-1-ol: XLogP3 = 0.44 |
| Quantified Difference | ΔXLogP3 = +0.56 |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07) |
Why This Matters
A higher logP can translate into improved passive diffusion across biological membranes, potentially altering cellular uptake and oral bioavailability, which is critical for cell-based assay design.
- [1] PubChem. Compound Summary for CID 60712147: 2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1218433-38-5 (accessed 2026-04-27). View Source
- [2] PubChem. Compound Summary for CID 11154527: 2-(4-Morpholinyl)cyclopentanol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-27). View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 2001, 46 (1-3), 3-26. View Source
